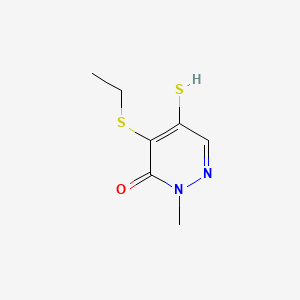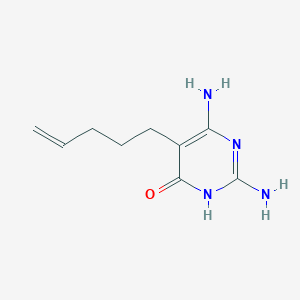![molecular formula C13H12N6O B12908988 n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide CAS No. 4022-99-5](/img/structure/B12908988.png)
n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide: is a complex organic compound that features a benzyl group, a triazole ring, and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Formation of the Imidazole Ring: This step involves the cyclization of a precursor molecule containing the necessary functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Análisis De Reacciones Químicas
Types of Reactions
n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the triazole and imidazole rings.
Reduction: Reduced forms of the triazole and imidazole rings.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new drugs, particularly for its antimicrobial properties.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide involves its interaction with specific molecular targets. The triazole and imidazole rings are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyl-1H-1,2,3-triazole
- 1-Benzyl-1H-imidazole
- 1-Benzyl-1H-1,2,4-triazole
Uniqueness
n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide is unique due to the presence of both triazole and imidazole rings in its structure, which may confer enhanced biological activity compared to compounds containing only one of these rings. The formamide group also adds to its chemical versatility and potential interactions with biological targets .
Propiedades
Número CAS |
4022-99-5 |
|---|---|
Fórmula molecular |
C13H12N6O |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
N-[1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-yl]formamide |
InChI |
InChI=1S/C13H12N6O/c20-9-16-12-11(13-14-7-17-18-13)19(8-15-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,16,20)(H,14,17,18) |
Clave InChI |
CVIWJEZILUCBDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC(=C2C3=NC=NN3)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)

![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)

![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)



![1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12908996.png)
